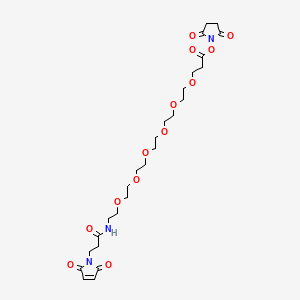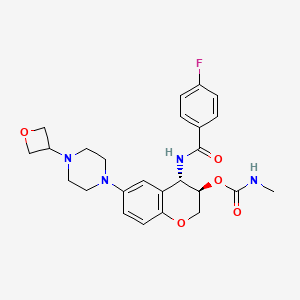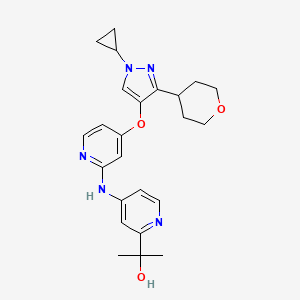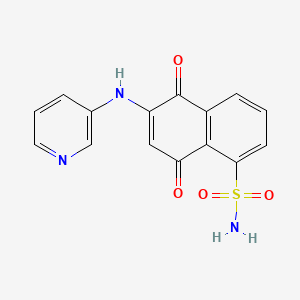
Mal-amido-PEG6-NHS
Vue d'ensemble
Description
Mal-amido-PEG6-NHS is a PEG linker containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
Mal-amido-PEG6-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Mal-amido-PEG6-NHS is 601.6 g/mol . The molecular formula is C26H39N3O13 .Chemical Reactions Analysis
The NHS ester of Mal-amido-PEG6-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
Mal-amido-PEG6-NHS has a molecular weight of 601.6 g/mol and a molecular formula of C26H39N3O13 . It is soluble in DMSO, DCM, DMF . It is stored at -20°C .Applications De Recherche Scientifique
Protein Labeling
The NHS ester present in Mal-amido-PEG6-NHS can be used to label the primary amines (-NH2) of proteins . This can be useful in a variety of research applications, such as tracking the distribution of a protein within a cell or determining the protein’s function.
Oligonucleotide Modification
Mal-amido-PEG6-NHS can also be used to modify amine-modified oligonucleotides . This can be useful in research involving DNA or RNA, such as creating probes for detecting specific sequences.
Bioconjugation
The maleimide group in Mal-amido-PEG6-NHS will react with a thiol group to form a covalent bond . This can be used to connect a biomolecule with a thiol, a process known as bioconjugation. This is often used in the creation of antibody-drug conjugates or other targeted therapies.
Increasing Solubility
The hydrophilic PEG spacer in Mal-amido-PEG6-NHS increases solubility in aqueous media . This can be beneficial in a variety of applications where increased solubility can improve the effectiveness of a compound.
Mécanisme D'action
Target of Action
Mal-amido-PEG6-NHS, also known as 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve specific functional outcomes.
Mode of Action
The compound contains a maleimide group and an NHS ester. The NHS ester in the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The compound operates within the biochemical pathways involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By forming covalent bonds with thiol groups, it enables the connection of these biomolecules with a thiol . This can affect various biochemical pathways depending on the specific biomolecules involved.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of Mal-amido-PEG6-NHS is the formation of a covalent bond between the maleimide group of the compound and a thiol group on a biomolecule . This enables the connection of the biomolecule with a thiol, which can have various molecular and cellular effects depending on the specific biomolecule involved.
Action Environment
The action of Mal-amido-PEG6-NHS is influenced by environmental factors such as pH and temperature. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5 , and the NHS ester reacts with primary amine groups at pH 710 . The compound is sensitive to moisture and temperature, and is typically stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for a similar compound, Mal-PEG6-NHS ester, indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to the unborn child .
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCPTIUOZBWCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG6-NHS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)

![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)






